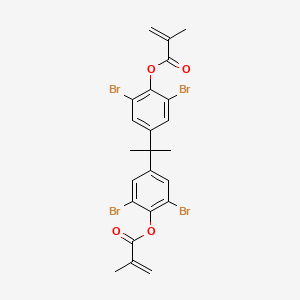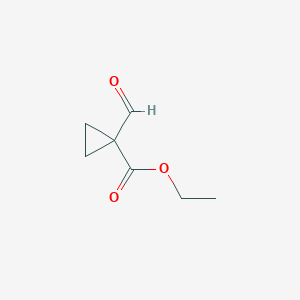
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate is a complex organic compound with a unique structure characterized by multiple aromatic rings and bromine atoms. This compound is known for its applications in various fields, including polymer chemistry and materials science .
準備方法
The synthesis of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate typically involves the reaction of 2,6-dibromo-4,1-phenylene with methacrylic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
化学反応の分析
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a less brominated product.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.
科学的研究の応用
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance.
Biological Studies: Researchers explore its potential as a bioactive compound in drug delivery systems and biomedical devices.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate involves its interaction with specific molecular targets. The bromine atoms and methacrylate groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its polymerization behavior is driven by the free radical mechanism, where the methacrylate groups undergo radical initiation, propagation, and termination .
類似化合物との比較
2,2',6,6'-Tetrabromo bisphenol a dimethacrylate can be compared with other similar compounds, such as:
Bisphenol A dimethacrylate: Unlike this compound, this compound lacks bromine atoms, resulting in different reactivity and applications.
Tetrabromobisphenol A: This compound contains more bromine atoms, leading to higher flame retardancy but different polymerization behavior.
Bisphenol A bis(2,3-dibromopropyl ether): This compound has a different substitution pattern, affecting its chemical and physical properties.
特性
CAS番号 |
42146-13-4 |
|---|---|
分子式 |
C23H20Br4O4 |
分子量 |
680 g/mol |
IUPAC名 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H20Br4O4/c1-11(2)21(28)30-19-15(24)7-13(8-16(19)25)23(5,6)14-9-17(26)20(18(27)10-14)31-22(29)12(3)4/h7-10H,1,3H2,2,4-6H3 |
InChIキー |
FKRRNHGDZIXAEC-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
正規SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br |
Key on ui other cas no. |
42146-13-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-((2-(5-Chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-methylnicotinamide](/img/structure/B1623826.png)




![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)


